3-Bromo-7-chloroquinoline-8-carboxylic acid
CAS No.: 115813-22-4
Cat. No.: VC15899002
Molecular Formula: C10H5BrClNO2
Molecular Weight: 286.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115813-22-4 |
|---|---|
| Molecular Formula | C10H5BrClNO2 |
| Molecular Weight | 286.51 g/mol |
| IUPAC Name | 3-bromo-7-chloroquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) |
| Standard InChI Key | NRDOVDIATCHYTO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a quinoline ring system (a bicyclic scaffold merging a benzene ring with a pyridine ring) substituted with three functional groups:
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Bromine at position 3
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Chlorine at position 7
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Carboxylic acid (-COOH) at position 8
The molecular formula is C₁₀H₅BrClNO₂, with a molecular weight of 306.51 g/mol (calculated from atomic masses). The presence of halogens and a polar carboxylic acid group confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
While direct NMR data for 3-bromo-7-chloroquinoline-8-carboxylic acid are unavailable, analogous compounds provide insights:
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¹H NMR: For 7-bromoquinoline-8-carboxylic acid, signals appear at δ 7.68–9.54 ppm for aromatic protons and δ 11.8 ppm for the carboxylic acid proton .
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¹³C NMR: The carboxylic carbon in 4-bromo-7-chloroquinoline-8-formic acid resonates at δ 171.1 ppm, while quinoline carbons range from δ 125.0–151.7 ppm .
Substituent effects suggest the chlorine at position 7 would deshield nearby protons, shifting their signals upfield by ~0.2–0.5 ppm compared to non-chlorinated analogs .
Synthetic Pathways
Chlorination of Methyl-Substituted Precursors
A patented method for synthesizing halogenated quinoline carboxylic acids involves:
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Chlorination of 8-methylquinoline derivatives:
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Starting material: 3-bromo-7-chloro-8-methylquinoline
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Reagents: Chlorine gas (Cl₂), phosphorus trichloride (PCl₃) catalyst, orthodichlorobenzene solvent
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Conditions: 105–150°C under tungsten-iodine lamp irradiation for 30–60 hours .
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Intermediate: 3-bromo-7-chloro-8-(trichloromethyl)quinoline (yield: 70–81%) .
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Hydrolysis of trichloromethyl group:
This two-step process leverages radical chlorination to convert methyl groups to trichloromethyl intermediates, followed by hydrolysis to carboxylic acids (Fig. 1).
Physicochemical Properties
Thermodynamic Parameters
Data for analogous compounds suggest:
The high melting point reflects strong intermolecular hydrogen bonding via the carboxylic acid group.
Solubility and Stability
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